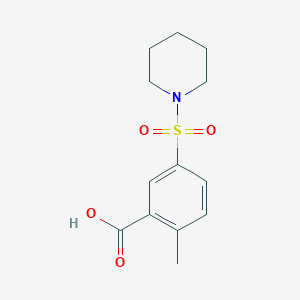

2-Methyl-5-(piperidin-1-ylsulfonyl)benzoic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(piperidin-1-ylsulfonyl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methylbenzoic acid with piperidine and sulfonyl chloride under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are carefully monitored to maintain the quality and yield of the product. The final compound is then purified using techniques such as crystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-5-(piperidin-1-ylsulfonyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted benzoic acid derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Methyl-5-(piperidin-1-ylsulfonyl)benzoic acid serves as a crucial building block in the synthesis of pharmaceutical compounds. Its piperidine ring is particularly significant for developing drugs targeting neurological disorders. The compound's ability to modulate neurotransmitter receptors can lead to therapeutic effects in conditions such as anxiety and depression .

Case Study : Research has indicated that derivatives of this compound exhibit selective binding to specific receptors, enhancing their potential as drug candidates. For instance, studies have shown its effectiveness in inhibiting certain enzyme activities related to neuropharmacology.

Materials Science

In materials science, this compound is explored for developing novel materials with tailored electronic or optical properties. Its unique structural attributes allow for modifications that can lead to improved performance in applications such as sensors and drug delivery systems.

Example Application : The compound has been utilized in creating polymer composites that exhibit enhanced mechanical strength and thermal stability, making them suitable for advanced engineering applications .

Biological Studies

The compound is employed as a probe in biochemical assays to investigate enzyme interactions and receptor binding. Its ability to interact with various biological targets aids researchers in understanding complex cellular signaling pathways.

Research Findings : Interaction studies have demonstrated that this compound can influence the activity of specific enzymes, which is crucial for elucidating its mechanism of action and potential therapeutic uses .

Actividad Biológica

2-Methyl-5-(piperidin-1-ylsulfonyl)benzoic acid is a sulfonamide derivative with a complex structure that has garnered attention for its diverse biological activities. With the molecular formula and a molecular weight of 283.34 g/mol, this compound features a piperidine ring linked to a benzoic acid moiety through a sulfonyl group. This unique structure contributes to its potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting the growth of Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values suggest potent bactericidal effects, with some studies reporting MIC values ranging from 15.625 to 125 μM against clinical isolates .

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

The mechanism underlying the antimicrobial activity of this compound appears to involve the inhibition of protein synthesis and disruption of nucleic acid and peptidoglycan production pathways . This multi-target approach enhances its efficacy against biofilms, particularly in methicillin-resistant Staphylococcus aureus (MRSA), where it exhibits moderate to good antibiofilm activity .

Structure-Activity Relationship (SAR)

A detailed investigation into the structure-activity relationship reveals that modifications to the piperidine and benzoic acid components significantly influence biological activity. For instance, variations in substituents on the piperidine ring can lead to enhanced binding affinities for specific biological targets, including enzymes involved in bacterial resistance mechanisms .

Case Study 1: Antibacterial Efficacy Against MRSA

A study conducted on the antibacterial efficacy of this compound against MRSA demonstrated that it inhibited biofilm formation at concentrations as low as 0.007 mg/mL. The biofilm inhibition percentage ranged from 70.8% to 89.9% across different experimental conditions, showcasing its potential as a therapeutic agent against resistant strains .

Case Study 2: Comparative Analysis with Other Antimicrobials

In comparative studies, this compound was shown to outperform traditional antibiotics like ciprofloxacin in terms of biofilm inhibition and overall antibacterial activity. The findings suggest that it may serve as a valuable alternative or adjunct therapy in treating infections caused by resistant bacteria .

Applications in Pharmaceutical Research

Due to its promising biological activities, this compound is being explored for various pharmaceutical applications, particularly in developing new antibiotics and treatments for bacterial infections resistant to conventional therapies.

Propiedades

IUPAC Name |

2-methyl-5-piperidin-1-ylsulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-10-5-6-11(9-12(10)13(15)16)19(17,18)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWAYHOTULMZDBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.